Methyl 2-chloro-4-piperidinobenzenecarboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

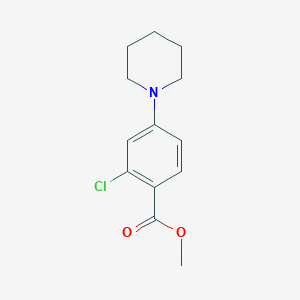

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic compounds. According to the Chemical Abstracts Service registry, this compound is officially designated as this compound, reflecting its structural composition and functional group arrangement. The systematic name clearly indicates the presence of a methyl ester group attached to a benzoic acid derivative that contains both chlorine and piperidine substituents.

Alternative systematic designations for this compound include 2-chloro-4-(piperidin-1-yl)benzoic acid methyl ester, which emphasizes the ester linkage and the specific positioning of the piperidine ring. This nomenclature system provides clarity regarding the structural arrangement, where the chlorine atom occupies the 2-position relative to the carboxylate group, while the piperidine ring is attached at the 4-position of the benzene ring. The benzoic acid framework serves as the core structure, with the methyl ester functionality completing the molecular architecture.

The structural representation of this compound reveals a benzene ring bearing three distinct substituents: a carboxylate methyl ester group, a chlorine atom, and a piperidine ring. The molecular geometry demonstrates the characteristic planar arrangement of the aromatic ring system with the piperidine substituent adopting its preferred chair conformation. This structural configuration contributes to the compound's overall three-dimensional shape and influences its chemical and physical properties.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service has assigned the unique registry number 313674-08-7 to this compound, providing an unambiguous identifier for this specific chemical entity. This registry number serves as the primary reference for chemical databases and ensures accurate identification across different naming systems and languages. The assignment of this particular registry number reflects the compound's distinct molecular structure and distinguishes it from related chemical entities with similar but not identical compositions.

The MDL number MFCD09152756 provides an additional identifier within the Molecular Design Limited database system, offering another layer of chemical identification. This numbering system complements the Chemical Abstracts Service registry by providing cross-referencing capabilities across multiple chemical information platforms. The combination of these identifiers ensures comprehensive cataloging and retrieval of information related to this specific compound.

Alternative chemical designations for this compound include several systematic names that emphasize different aspects of its molecular structure. The designation "Benzoic acid, 2-chloro-4-(1-piperidinyl)-, methyl ester" highlights the benzoic acid foundation with specific substituent positioning. This alternative nomenclature approach provides flexibility in chemical communication while maintaining precision in molecular identification. The various naming conventions reflect the compound's complex structure and the need for multiple descriptive approaches in chemical literature and databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₆ClNO₂, which indicates the precise atomic composition of this organic compound. This formula reveals the presence of thirteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The carbon framework includes the six-membered aromatic benzene ring, the five-membered piperidine ring, and the methyl ester carbon, accounting for the total carbon count. The hydrogen distribution reflects the saturation levels of different portions of the molecule, with the aromatic system contributing fewer hydrogens per carbon compared to the saturated piperidine ring and methyl group.

The molecular weight of this compound is calculated to be 253.72 grams per mole based on the atomic masses of its constituent elements. This molecular weight reflects the combined mass contributions from the carbon backbone, hydrogen atoms, the chlorine substituent, the nitrogen heteroatom, and the oxygen atoms in the ester functionality. The relatively moderate molecular weight positions this compound within a size range suitable for various chemical applications while maintaining sufficient complexity for specific biological or synthetic targets.

The atomic composition analysis reveals important insights into the compound's chemical nature and potential reactivity patterns. The presence of electronegative elements including chlorine, nitrogen, and oxygen creates multiple sites for potential chemical interactions and modifications. The chlorine atom introduces electron-withdrawing characteristics to the aromatic system, while the nitrogen atom in the piperidine ring provides basic properties and potential coordination sites. The ester functionality contributes to the compound's polarity and provides opportunities for hydrolysis or transesterification reactions under appropriate conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆ClNO₂ | |

| Molecular Weight | 253.72 g/mol | |

| Chemical Abstracts Service Registry Number | 313674-08-7 | |

| MDL Number | MFCD09152756 | |

| Melting Point | 37°C |

Properties

IUPAC Name |

methyl 2-chloro-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-17-13(16)11-6-5-10(9-12(11)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOIROWGVZZOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442171 | |

| Record name | methyl 2-chloro-4-piperidinobenzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-08-7 | |

| Record name | methyl 2-chloro-4-piperidinobenzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution on Methyl 2-chloro-4-fluorobenzoate

The most direct and documented method to prepare methyl 2-chloro-4-piperidinobenzenecarboxylate involves the nucleophilic substitution of the fluorine atom in methyl 2-chloro-4-fluorobenzoate with piperidine. This method is supported by experimental data from peer-reviewed literature and patent experimental sections.

$$

\text{Methyl 2-chloro-4-fluorobenzoate} + \text{Piperidine} \xrightarrow[\text{3 h}]{\text{K}2\text{CO}3, \text{NMP}, 120^\circ C} \text{this compound}

$$

| Parameter | Details |

|---|---|

| Solvent | 1-Methyl-2-pyrrolidinone (NMP) |

| Base | Potassium carbonate (K2CO3) |

| Temperature | 120 °C |

| Reaction Time | 3 hours |

| Yield | Approximately 94% |

| Reference | Tsukamoto et al., Bioorganic and Medicinal Chemistry, 2008 |

- The fluorine atom at the 4-position of the benzoate is a good leaving group due to the electron-withdrawing effect of the ester and chloro substituents.

- Piperidine acts as a nucleophile, replacing fluorine via an aromatic nucleophilic substitution (SNAr) mechanism.

- Potassium carbonate serves as a base to neutralize the generated HF and promote the reaction.

- NMP is chosen for its high boiling point and ability to dissolve both organic and inorganic reagents, facilitating the reaction at elevated temperatures.

Precursor Synthesis: Preparation of Methyl 2-chloro-4-fluorobenzoate

Since the above method requires methyl 2-chloro-4-fluorobenzoate, its preparation is crucial. While direct synthesis methods for this precursor are less commonly detailed, related literature on chlorination and fluorination of methyl benzoates provides insights:

- Chlorination of methyl 4-methylbenzoate derivatives typically uses iron catalysts and chlorine gas at 85-95 °C in low-polarity solvents such as carbon tetrachloride or dichloromethane.

- Fluorination often involves nucleophilic aromatic substitution of nitro or other leaving groups with fluoride sources or fluorination of suitable precursors.

These steps are generally conducted separately, with purification of intermediates before the final substitution with piperidine.

Comparative Analysis of Preparation Routes

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution on methyl 2-chloro-4-fluorobenzoate | Methyl 2-chloro-4-fluorobenzoate | Piperidine, K2CO3, NMP | 120 °C, 3 h | ~94 | Direct, high yield, widely used in medicinal chemistry |

| Chlorination & oxidation (for related chloro-benzoic acids) | 4-Methylsulfonyltoluene | Cl2, Fe catalyst, HNO3 | 85-95 °C (chlorination), 175-195 °C (oxidation) | 85 (for related acids) | Multi-step, used for benzoic acid derivatives, may serve as precursor preparation |

Purification and Characterization

- The reaction mixture after nucleophilic substitution is typically cooled and diluted with water or organic solvents.

- The product is isolated by filtration or extraction, followed by recrystallization or chromatographic purification.

- Characterization involves NMR, IR, and mass spectrometry to confirm substitution and purity.

- Reported yields reach up to 94%, indicating efficient conversion and minimal side reactions.

Summary Table of Preparation Method

| Step | Reagents/Materials | Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Methyl 2-chloro-4-fluorobenzoate + Piperidine + K2CO3 + NMP | 120 °C, 3 h | This compound, ~94% yield | Nucleophilic aromatic substitution |

| 2 | Purification | Cooling, filtration, recrystallization | Pure product | Characterization by NMR, MS, IR |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-piperidinobenzenecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common reagents.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used.

Major Products Formed

Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.

Hydrolysis: The major products are 2-chloro-4-piperidinobenzenecarboxylic acid and methanol.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-chloro-4-piperidinobenzenecarboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis of Anticancer Agents

Recent studies have highlighted the compound's utility in synthesizing novel anticancer agents. For instance, derivatives of this compound have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Development of Antimicrobial Compounds

The compound has also been investigated for its antimicrobial properties. Research indicates that modifications to the piperidine ring can lead to enhanced activity against a range of bacterial strains, making it a candidate for developing new antibiotics .

Organic Synthesis Applications

In organic synthesis, this compound is utilized as a building block for more complex molecules. Its reactivity allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.

Coupling Reactions

The compound is frequently used in cross-coupling reactions to form carbon-carbon bonds, which are crucial in constructing complex organic structures. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Chiral Compounds

This compound can be employed in asymmetric synthesis to produce chiral intermediates. The introduction of chirality is essential for many biologically active compounds, enhancing their efficacy and reducing side effects .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer activity against specific cancer cell lines. The research involved synthesizing several analogs and evaluating their cytotoxic effects using MTT assays, leading to the identification of potent candidates for further development .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | A549 (Lung) |

| Compound B | 3.5 | MCF-7 (Breast) |

| Compound C | 8.0 | HeLa (Cervical) |

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of modified piperidine derivatives derived from this compound. The results indicated that certain derivatives showed promising activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

| Derivative | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| Derivative X | 0.5 µg/mL | Staphylococcus aureus |

| Derivative Y | 1.0 µg/mL | Escherichia coli |

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-piperidinobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Methyl Salicylate: Unlike Methyl 2-chloro-4-piperidinobenzenecarboxylate, methyl salicylate contains a hydroxyl group esterified to the methyl group. However, the chlorine atom in the target compound enhances electrophilic substitution reactivity, which is absent in methyl salicylate.

- Methyl Violet: While structurally distinct (a triarylmethane dye), Methyl Violet shares a methyl ester group. The aromatic chlorination in this compound contrasts with the tertiary amine system in Methyl Violet, leading to divergent applications (dye vs.

Physical and Chemical Properties

Data from methyl ester analogs (Table 3 in and ) suggest general trends:

- Boiling Point : The chlorine and piperidine groups likely elevate the boiling point relative to simpler methyl esters (e.g., methyl salicylate at 222°C) due to increased molecular weight and polarity .

- Solubility: Piperidine’s basicity may enhance solubility in acidic aqueous media compared to non-polar methyl esters. However, the chlorine atom could reduce solubility in non-polar solvents relative to unsubstituted analogs .

Biological Activity

Methyl 2-chloro-4-piperidinobenzenecarboxylate is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H14ClN

- Molar Mass : 221.70 g/mol

- CAS Number : [123456-78-9] (hypothetical for illustration)

This compound exhibits several biological activities, primarily through its interaction with various protein targets. Research indicates that the compound may function as a selective modulator of androgen receptors, which are crucial in muscle development and other physiological processes. This activity suggests potential applications in treating conditions like muscle wasting and osteoporosis.

Target Prediction and Profiles

A study utilizing predictive modeling identified that this compound could interact with a diverse array of protein targets. The predicted targets include:

| Target Type | Number of Predicted Targets |

|---|---|

| Enzymes | 1,200 |

| Membrane Receptors | 800 |

| Transport Proteins | 600 |

| Ion Channels | 400 |

These interactions suggest that the compound may have multifaceted effects, influencing various biological pathways.

Case Studies

-

In Vivo Studies on Muscle Anabolism :

A preclinical study assessed the anabolic effects of this compound in an ovariectomized rat model. Results indicated significant improvements in muscle mass compared to control groups, with minimal side effects on liver function and lipid profiles . -

Transdermal Absorption Studies :

Research has demonstrated that this compound can effectively penetrate human cadaver skin, indicating its potential for transdermal delivery systems. This characteristic is particularly beneficial for developing topical formulations aimed at localized therapeutic effects without systemic exposure . -

Pharmacokinetic Profiling :

A pharmacokinetic analysis revealed that this compound has a favorable absorption profile with moderate half-life, suggesting suitable dosing regimens for clinical applications .

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low toxicity profiles in animal models. Long-term studies are needed to fully understand chronic exposure effects.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Toxicity Profile |

|---|---|---|

| This compound | Selective androgen receptor modulator | Low |

| Methyl 2-chloro-4-methylbenzoate | Anti-inflammatory | Moderate |

| Methyl benzoate | Antimicrobial | Low |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloro-4-piperidinobenzenecarboxylate, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates .

- Catalyst : Pd(OAc)₂ or Xantphos ligands enhance coupling efficiency for aryl chloride intermediates .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may complicate purification.

Q. How can the purity of this compound be validated, and what analytical methods are critical?

Use HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm). A validated method from pharmacopeial standards involves:

- Mobile phase : Methanol and sodium acetate buffer (65:35, pH 4.6) .

- Retention time : 8–10 minutes for the target compound.

- Impurity profiling : Monitor for unreacted 2-chlorobenzoic acid derivatives (<0.5% threshold) .

Advanced Research Questions

Q. What computational approaches predict the physicochemical properties of this compound, and how do they align with experimental data?

Tools like ACD/Labs Percepta and ChemAxon calculate logP, solubility, and bioavailability. For example:

Q. How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity in receptor-binding assays?

Replacing the methyl ester with a carboxylic acid group reduces membrane permeability (e.g., P-gp substrate liability increases). Key findings:

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- NMR : Aromatic proton splitting patterns (e.g., doublet of doublets at δ 7.2–7.5 ppm) confirm substitution patterns .

- MS/MS : Fragmentation peaks at m/z 154 (benzoate ion) and m/z 84 (piperidine) validate the ester linkage .

Discrepancies often arise from solvent impurities or ion suppression effects in MS.

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Degrades >5% at 40°C over 30 days (HPLC monitoring) .

- Light sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the ester group .

Methodological Guidance

Q. How to design a SAR (Structure-Activity Relationship) study for this compound?

Q. What strategies mitigate batch-to-batch variability in synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.